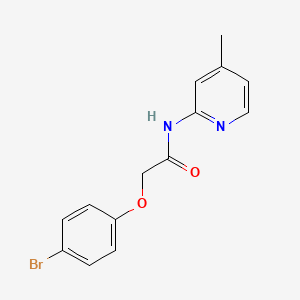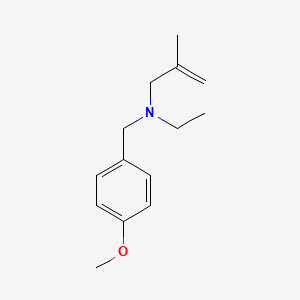![molecular formula C17H17N3O2 B5823646 3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide is a synthetic compound that has gained significant attention due to its potential use in scientific research. It is a member of the benzoxazole family and is commonly referred to as PBOX-15. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. PBOX-15 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, PBOX-15 has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PBOX-15 is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. However, one of the limitations of PBOX-15 is its potential toxicity. Further research is needed to determine the safety and efficacy of PBOX-15 in humans.
Orientations Futures
There are several future directions for research on PBOX-15. One area of research is in the development of new cancer treatments. PBOX-15 has shown promise as a potential cancer treatment, and further research is needed to determine its effectiveness in humans. Another area of research is in the development of new anti-inflammatory and analgesic drugs. PBOX-15 has been shown to have these properties, and further research is needed to determine its potential as a drug candidate. Finally, research is needed to determine the safety and efficacy of PBOX-15 in humans, as well as its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of PBOX-15 involves a multistep process that starts with the reaction of 3-aminophenol with 3-chlorobenzoic acid to produce 3-(3-chlorobenzoyl)aminophenol. This intermediate is then reacted with 3-pyridinecarboxaldehyde to produce 3-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]phenyl-3-chlorobenzylamine. Finally, the chloro group is replaced with a butanamide group to produce the final product, PBOX-15.
Applications De Recherche Scientifique
PBOX-15 has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. PBOX-15 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further investigation as a cancer treatment.
Propriétés
IUPAC Name |
3-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)8-16(21)19-13-5-6-15-14(9-13)20-17(22-15)12-4-3-7-18-10-12/h3-7,9-11H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGYEPKAXBLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)

![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)



![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)

